2-Acetamido-3-(3-hydroxyphenyl)propanoic acid
Description
Properties
IUPAC Name |
2-acetamido-3-(3-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-7(13)12-10(11(15)16)6-8-3-2-4-9(14)5-8/h2-5,10,14H,6H2,1H3,(H,12,13)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAKBHDGWJUAPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC(=CC=C1)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-3-(3-hydroxyphenyl)propanoic acid typically involves the acylation of 3-hydroxyphenylalanine. One common method is the reaction of 3-hydroxyphenylalanine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-3-(3-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-acetamido-3-(3-oxophenyl)propanoic acid.
Reduction: Formation of 2-amino-3-(3-hydroxyphenyl)propanoic acid.
Substitution: Formation of 2-acetamido-3-(3-chlorophenyl)propanoic acid.
Scientific Research Applications
Antimicrobial Properties
Recent studies have indicated that derivatives of 2-acetamido-3-(3-hydroxyphenyl)propanoic acid exhibit antimicrobial activity against multidrug-resistant pathogens. For instance:
- Activity against ESKAPE pathogens : Compounds derived from this scaffold demonstrated structure-dependent antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 1 to 8 µg/mL .
Antioxidant Effects
The metabolite 3-(3-hydroxyphenyl)propanoic acid, derived from caffeic acid, is suspected to possess antioxidant properties. It is actively absorbed in the intestines and may contribute to health benefits associated with polyphenol consumption .
Cancer Treatment
Some derivatives of the compound have shown promise as histone deacetylase inhibitors (HDACIs), which are important in cancer therapy. For example:
- Antiproliferative Activity : Certain synthesized derivatives exhibited IC₅₀ values as low as 0.69 μM against HeLa cells, indicating their potential as anticancer agents superior to standard treatments like doxorubicin (IC₅₀ = 2.29 μM) .
Neurological Applications
The compound's interaction with neurotransmitter systems suggests potential applications in treating neurodegenerative disorders by modulating phenolic monoamines .
Data Tables
Case Studies
- Antimicrobial Activity Study :
- A study evaluated various derivatives of the compound against clinically relevant bacterial strains. The results indicated significant antimicrobial activity, particularly against drug-resistant strains, highlighting the need for further development in this area.
- Cancer Cell Line Evaluation :
- In vitro tests on HeLa cells demonstrated that specific derivatives of this compound possess strong antiproliferative effects, warranting further investigation into their mechanisms and potential clinical applications.
Mechanism of Action
The mechanism of action of 2-Acetamido-3-(3-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to enzymes and receptors. The acetamido group can enhance the compound’s stability and bioavailability. These interactions can modulate various biological processes, including enzyme activity and signal transduction pathways.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below summarizes key analogs, their substituents, molecular weights, and notable properties:
Solubility and Stability
- Solubility Trends: Hydroxyl and carboxyl groups enhance aqueous solubility (e.g., 3-(3-hydroxyphenyl)propanoic acid dissolves in PBS at ~1 mg/mL) . Bulky substituents (e.g., tert-butyl in ) or aromatic systems (e.g., indole in N-Acetyl-L-tryptophan) reduce water solubility but improve lipid membrane penetration .
- Stability : Most analogs require storage at low temperatures (-20°C) to prevent degradation .
Biological Activity
2-Acetamido-3-(3-hydroxyphenyl)propanoic acid, also known as (2R)-2-acetamido-3-(3-hydroxyphenyl)propanoic acid, is a compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential applications in various fields, particularly in antimicrobial and anticancer research.
The compound's structure features an acetamido group and a hydroxyphenyl moiety, which are crucial for its biological interactions. The ability of the acetamido group to form hydrogen bonds and the hydroxyphenyl group to engage in π-π interactions with biological targets enhances its pharmacological profile .
The biological activity of this compound primarily involves its interaction with specific molecular targets. These interactions can modulate the activity of various enzymes and receptors, leading to diverse biological effects, including antimicrobial and anticancer properties.
Key Mechanisms:
- Hydrogen Bonding : The acetamido group facilitates binding with biological molecules.
- π-π Interactions : The hydroxyphenyl group enhances binding affinity through π-π stacking with aromatic residues in proteins .
Antimicrobial Activity
Recent studies have highlighted the potent antimicrobial effects of this compound against various pathogens, particularly those classified as ESKAPE organisms (a group of bacteria known for their resistance to antibiotics).
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| MRSA | 1 - 8 µg/mL |
| VRE | 0.5 - 2 µg/mL |
| E. coli | 8 - 64 µg/mL |
| C. auris | 8 - 64 µg/mL |
These findings indicate that the compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, making it a promising candidate for further development as an antimicrobial agent .
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown potential in anticancer applications. Studies demonstrated that derivatives of this compound can significantly reduce cell viability in cancer cell lines such as A549 (non-small cell lung cancer).
| Compound | Cell Line | IC50 (µM) | Effect on Migration |
|---|---|---|---|
| Compound A | A549 | 25 | Inhibited by 50% |
| Compound B | Vero | >100 | No significant effect |
The most promising derivatives exhibited favorable cytotoxicity towards cancer cells while sparing non-cancerous cells, suggesting a selective mechanism that could be exploited for therapeutic purposes .
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of various derivatives against WHO priority pathogens. Results indicated significant activity against multidrug-resistant strains, reinforcing the potential of this compound as a lead structure for new antibiotics .
- Anticancer Properties : Research involving the A549 cell line revealed that specific modifications to the core structure enhanced cytotoxic effects while maintaining low toxicity to normal cells. These findings support the notion that structural optimization can lead to better therapeutic agents .
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
